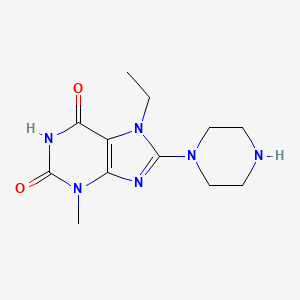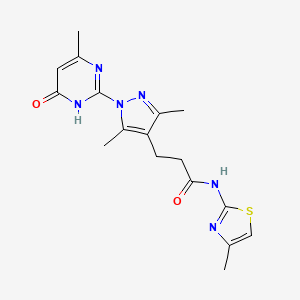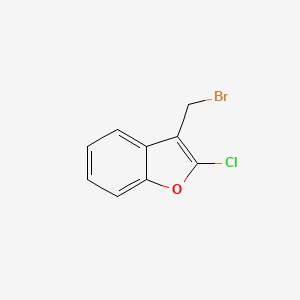
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a highly potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds with structures similar to (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone have been synthesized and evaluated for their antimicrobial properties. A study found that certain derivatives demonstrated good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Satyender Kumar et al., 2012).
Molecular Structure Analysis
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of closely related compounds has been characterized, providing insights into their potential interactions and functionalities. For example, a study detailed the synthesis and characterization of a compound crystallizing in the monoclinic space group, indicating significant intermolecular hydrogen bonding (B. Lakshminarayana et al., 2009).
Antifungal Activity
- Synthesis and Evaluation of Antifungal Properties : Novel derivatives within this chemical family have shown promising antifungal activities. Research highlights the synthesis of novel compounds and their preliminary structure-activity relationship, indicating enhanced antifungal effects with specific substituents (Hong-Shui Lv et al., 2013).
Synthesis and Structural Investigation
- Synthetic Approaches and Structural Insights : Studies on similar compounds have focused on their synthesis and structural investigation, offering valuable information on the chemical and physical properties that could be relevant for this compound. For instance, one research detailed the synthesis and crystal structure of a compound, shedding light on its conformational disorder and stability (M. Akkurt et al., 2003).
properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-13-14-25-18-15-16(7-8-20-18)19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRMJTRJFVRVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

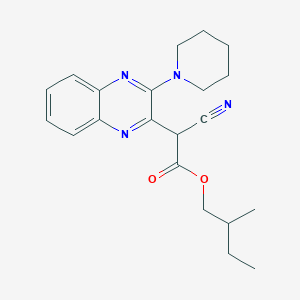

![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)
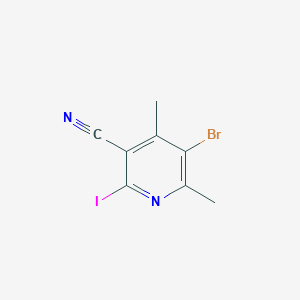
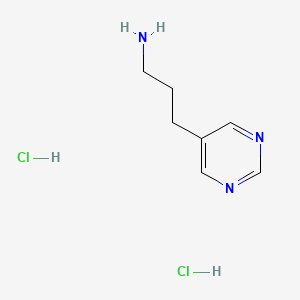
![N-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide](/img/structure/B2976022.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2976023.png)
